Boc-N-methyl-D-norleucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

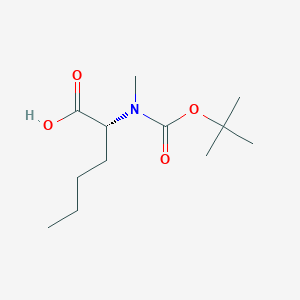

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGQYTQHPSQSFF-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Boc-N-methyl-D-norleucine

Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery

In the landscape of modern drug development, particularly in peptide-based therapeutics, the strategic modification of amino acid building blocks is paramount to enhancing pharmacological properties. The introduction of an N-methyl group to an amino acid, such as in Boc-N-methyl-D-norleucine, is a well-established strategy to confer advantageous traits. N-methylation can significantly increase metabolic stability by shielding the amide bond from enzymatic degradation, improve membrane permeability, and modulate the conformational preferences of peptides, thereby fine-tuning their biological activity and bioavailability.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this compound, a valuable component in the design of novel therapeutics.

This document will detail the prevalent synthetic methodology, provide a robust, step-by-step experimental protocol, and outline the comprehensive analytical techniques required to validate the final product's identity and purity. The causality behind experimental choices will be elucidated to provide a deeper understanding of the process.

Synthetic Strategy: Direct N-Methylation of Boc-D-norleucine

The most direct and widely employed method for the synthesis of this compound is the N-methylation of the parent amino acid, Boc-D-norleucine. This approach leverages a strong base to deprotonate the nitrogen of the Boc-protected amine, creating a nucleophilic center that subsequently reacts with a methylating agent.

A common and effective procedure utilizes sodium hydride (NaH) as the base and methyl iodide (MeI) as the methyl source in an anhydrous aprotic solvent, typically tetrahydrofuran (THF).[3][4] The reaction proceeds through the formation of a dianion, where both the carboxylic acid and the N-H of the carbamate are deprotonated. The subsequent alkylation occurs selectively at the nitrogen atom.[4][5] This selectivity is attributed to the formation of the sodium salt of the carboxylate, which is less nucleophilic than the deprotonated carbamate.[5]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with in-process checks and a comprehensive work-up to ensure high purity of the final product.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| Boc-D-norleucine | ≥98% | Commercially Available |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier |

| Methyl Iodide (MeI) | ≥99% | Standard Chemical Supplier |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard Chemical Supplier |

| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |

| 1 M Hydrochloric Acid (HCl) | Standard Chemical Supplier | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Chemical Supplier | |

| Argon or Nitrogen Gas | High Purity |

Step-by-Step Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen) to ensure anhydrous conditions. This is critical as sodium hydride reacts violently with water.

-

Dissolution: Boc-D-norleucine is dissolved in anhydrous THF. The use of an anhydrous solvent is crucial to prevent quenching of the sodium hydride.

-

Cooling and Reagent Addition: The solution is cooled to 0 °C in an ice bath. This is to control the initial exothermic reaction upon addition of sodium hydride. Methyl iodide is then added to the cooled solution.[4]

-

Deprotonation: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution over a period of time. This controlled addition is necessary to manage the evolution of hydrogen gas, a flammable byproduct.[3] A gross excess of both sodium hydride and methyl iodide is often used to drive the reaction to completion and to account for any residual moisture.[4]

-

Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight to ensure the reaction proceeds to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water to the cooled reaction mixture. This step is highly exothermic and must be performed with caution to safely react with any excess sodium hydride.

-

Acidification and Extraction: The mixture is then acidified to a pH of approximately 2-3 with 1 M HCl.[3] This protonates the carboxylate, making the product soluble in organic solvents. The aqueous layer is then extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic impurities, followed by a wash with brine to remove residual water.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization and Quality Control

A multi-faceted analytical approach is essential for the comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and structural integrity.[6]

Caption: Analytical workflow for the characterization of this compound.

1. Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective method for monitoring the progress of the reaction and for a preliminary assessment of the purity of the final product.[7] By comparing the Rf values of the starting material, the reaction mixture, and the purified product, one can quickly determine the extent of the conversion and the presence of impurities.

2. High-Performance Liquid Chromatography (HPLC):

For quantitative purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[6] It provides high-resolution separation of the target compound from any unreacted starting materials or byproducts.

Typical RP-HPLC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Detection | UV at 210-220 nm |

| Flow Rate | 1.0 mL/min |

3. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| [M+H]⁺ | 246.16 |

| [M+Na]⁺ | 268.14 |

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful technique for the structural elucidation of the final product. Both ¹H NMR and ¹³C NMR spectra should be acquired to confirm the presence of all expected functional groups and the overall structure. The key diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the N-methyl protons.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (terminal) | ~0.9 | Triplet | 3H |

| -CH₂- chain | ~1.3-1.6 | Multiplet | 4H |

| α-CH | ~4.5 | Multiplet | 1H |

| Boc -(CH₃)₃ | ~1.45 | Singlet | 9H |

| N-CH₃ | ~2.9 | Singlet | 3H |

| -COOH | Broad Singlet | 1H |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound via direct N-methylation of Boc-D-norleucine is a robust and reliable method for producing this valuable building block for peptide synthesis. The detailed experimental protocol and the comprehensive characterization workflow outlined in this guide provide researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize and validate this compound. The strategic incorporation of N-methylated amino acids like this compound will continue to be a cornerstone in the development of next-generation peptide therapeutics with enhanced pharmacological profiles.

References

- Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide - Benchchem.

- N-Methylation of Boc amino acids - Lokey Lab Protocols - Wikidot.

- Boc-D-norleucine (Boc-D-Nle-OH) | Leucine Derivative | MedChemExpress.

- Boc-D-norleucine | 55674-63-0 - J&K Scientific LLC.

- On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate.

- Boc-N-methyl-L-norleucine (oil) - Chem-Impex.

- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC - Benchchem.

- Application Notes and Protocols for the Analytical Characterization of Boc-D-norleucine Peptides - Benchchem.

- Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem - NIH.

- Amino Acid Analytical Capabilities - BOC Sciences.

Sources

Technical Guide: Enhancing Peptide Stability via Boc-N-methyl-D-norleucine

Executive Summary

Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle) represents a "triple-threat" building block in modern peptide drug design. It addresses the three primary failure modes of peptide therapeutics: proteolytic degradation , oxidative instability , and poor membrane permeability .

This guide provides a technical blueprint for incorporating this non-canonical residue into peptide backbones. Unlike standard amino acids, Boc-N-Me-D-Nle introduces significant steric and stereochemical constraints that require specialized synthetic protocols. This document details the mechanistic rationale, validated coupling methodologies, and stability assessment workflows required to successfully leverage this moiety.

Part 1: The Mechanistic "Stability Triad"

The efficacy of this compound stems from the synergistic effect of its three structural modifications.

N-Methylation: The Proteolytic Shield

Standard peptide bonds are primary targets for endopeptidases. Replacing the amide proton (

-

Mechanism: The methyl group physically blocks the approach of the protease catalytic triad (e.g., Serine-Histidine-Aspartate).

-

Secondary Effect: It forces the peptide backbone into specific conformations (often favoring cis-amide bonds), reducing the entropic penalty of binding to receptors and improving membrane permeability (lipophilicity).

D-Stereochemistry: The Chiral Mismatch

Endogenous proteases are stereoselective, evolved to cleave L-amino acid sequences.

-

Mechanism: Incorporating the D-enantiomer creates a "chiral mismatch." The side chain orientation of D-Nle prevents the substrate from fitting into the enzyme's S1 binding pocket, effectively rendering the bond invisible to enzymes like trypsin or chymotrypsin.

Norleucine (Nle): The Oxidative Anchor

Methionine (Met) is prone to oxidation (sulfoxide formation), a major shelf-life liability.

-

Mechanism: Nle is a structural isostere of Met but lacks the sulfur atom.[1] It maintains the hydrophobic interaction profile required for receptor binding while rendering the residue immune to oxidative degradation.

Visualization: The Stability Triad

The following diagram illustrates how these three features converge to enhance stability.

Figure 1: Mechanistic contributions of Boc-N-Me-D-Nle to peptide stability and pharmacokinetics.

Part 2: Synthetic Protocol (Self-Validating System)

Coupling N-methylated, bulky D-amino acids is notoriously difficult due to steric hindrance. Standard Fmoc/Boc protocols often yield incomplete coupling or deletion sequences. The following protocol uses Boc chemistry , which is superior for difficult/aggregating sequences due to the ability to protonate the N-terminus during deprotection, breaking up secondary structures.

Critical Reagents

-

Coupling Reagent: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2] Note: PyBroP is an alternative for extremely hindered amines.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).

-

Solvent: DMF/NMP (1:1 ratio) to maximize solubility.

Step-by-Step Coupling Workflow

| Step | Action | Mechanistic Rationale |

| 1. Activation | Dissolve Boc-N-Me-D-Nle-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq). Activate for 2 minutes (pre-activation). | Pre-activation ensures the formation of the reactive OAt ester before contact with the resin, minimizing racemization. |

| 2. Coupling | Add activated mixture to the resin-bound peptide. Reaction time: 2 - 4 hours (double standard time). | The N-methyl group creates significant steric hindrance; kinetic rates are slower. |

| 3. Monitoring | Perform Chloranil Test (not Kaiser test). | The Kaiser test detects primary amines. N-methyl amino acids are secondary amines; Chloranil detects secondary amines (turn blue/green). |

| 4. Re-Coupling | If Chloranil is positive, repeat coupling with PyBroP (3 eq) + DIEA (6 eq) in NMP at 50°C . | PyBroP is highly effective for N-methylated amines. Heat provides kinetic energy to overcome the steric barrier. |

| 5. Capping | Acetylate unreacted amines with Ac2O/Pyridine. | Prevents formation of deletion sequences (N-1 peptides) that are difficult to purify. |

The "DKP" Trap: A Critical Warning

When removing the Boc group from the residue immediately following the N-methyl-D-Nle, there is a high risk of Diketopiperazine (DKP) formation . The N-methyl amine is a strong nucleophile and can attack the preceding carbonyl, cleaving the dipeptide from the resin.

-

Prevention Strategy: Use "In Situ Neutralization" protocols for the next coupling. Do not wash with base (DIEA) after TFA deprotection. Add the next activated amino acid immediately with the base.

Part 3: Experimental Validation (Stability Assays)

Once synthesized, the enhanced stability must be quantified.

Protocol: Comparative Proteolytic Stability Assay

Objective: Determine half-life (

-

Enzyme Preparation: Prepare a stock solution of Chymotrypsin (target for hydrophobic residues) or Human Serum (physiological mix) in PBS (pH 7.4).

-

Incubation:

-

Substrate concentration: 100 µM.

-

Enzyme:Substrate ratio: 1:100 (w/w).

-

Temperature: 37°C.[3]

-

-

Sampling: Aliquot 50 µL at

min and -

Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.

-

Analysis: Analyze via RP-HPLC (measure Area Under Curve of the parent peak).

Data Analysis Template

Calculate the percentage remaining (

Synthetic Decision Tree

Figure 2: Decision logic for coupling sterically hindered N-methyl-D-amino acids.

References

-

Vertex AI Search . (2025).[4] Backbone N-methylation of peptides: Advances in synthesis and applications. ResearchGate. 5

-

Vertex AI Search . (2025). Atom-level backbone engineering preserves peptide function while enhancing stability. bioRxiv. 4

-

Vertex AI Search . (2025).[4] D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. PMC. 6

-

Vertex AI Search . (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. 2

-

Vertex AI Search . (2025). Boc-N-methyl-L-norleucine (oil). Chem-Impex. 7

Sources

- 1. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Strategic Utilization of Boc-N-methyl-D-norleucine in Peptidomimetic Design

Technical Guide | Version 1.0

Executive Summary

Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle-OH) represents a "triple-threat" building block in modern medicinal chemistry. It converges three distinct structural modifications—backbone N-methylation, D-stereochemistry, and side-chain isosterism—into a single pharmacophore.[1] This guide details the technical rationale, synthetic protocols, and quality control measures required to deploy this residue effectively. It is specifically designed for chemists overcoming the poor oral bioavailability and rapid metabolic clearance typical of native peptide therapeutics.

Part 1: Structural & Physicochemical Rationale[1]

The utility of this compound stems from its ability to solve three specific failure modes in peptide drug discovery.

The Methionine Isostere (Norleucine)

Native Methionine (Met) is prone to oxidation (sulfoxide/sulfone formation) during synthesis and storage, leading to shelf-life instability.[1][2] Norleucine (Nle) replaces the sulfur atom with a methylene group (

-

Benefit: Isosteric lipophilicity without oxidative degradation.[1]

-

Application: Ideal for replacing Met residues in hydrophobic binding pockets where the sulfur atom is not involved in critical H-bonding.[1]

The Proteolytic Shield (D-Configuration + N-Methylation)[1]

-

D-Stereochemistry: Alters the peptide backbone topology, rendering the associated amide bond unrecognizable to endogenous L-specific proteases.[1]

-

N-Methylation: Removes the amide proton (

), eliminating a hydrogen bond donor.[1] This prevents the formation of the tetrahedral transition state required for peptide bond hydrolysis by many proteases.

Membrane Permeability

N-methylation reduces the energetic cost of desolvation. By masking the solvent-exposed amide hydrogen, the molecule becomes more lipophilic and membrane-permeable, a critical factor for intracellular targets or oral bioavailability.[1]

Part 2: Technical Specifications & Handling

| Property | Specification |

| Chemical Name | N-α-t-Butoxycarbonyl-N-α-methyl-D-norleucine |

| CAS Number | 161450-84-6 |

| Formula | |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white powder or viscous oil |

| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |

| Protecting Group | Boc (Acid labile; removed by TFA) |

Storage Protocol:

-

Store at -20°C.

-

Hygroscopic: Allow bottle to equilibrate to room temperature before opening to prevent water condensation, which hydrolyzes activated esters during coupling.[1]

Part 3: Synthetic Methodology (Solid Phase Peptide Synthesis)

Integrating N-methylated amino acids is notoriously difficult due to steric hindrance .[1] The methyl group on the nitrogen clashes with the incoming activated carboxylate.

The "Difficult Coupling" Protocol

Standard carbodiimide couplings (DCC/DIC) often fail or proceed too slowly, leading to deletion sequences. The following protocol utilizes HATU/HOAt , the gold standard for hindered couplings.

Reagents:

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Activation (Pre-activation is critical):

-

Coupling:

-

Add the activated solution to the resin.[3]

-

Agitate for 2 to 4 hours (standard amino acids require 45 mins; N-methyl requires longer).

-

Double Coupling: Drain, wash, and repeat the coupling step with fresh reagents to ensure >99% incorporation.

-

-

Monitoring (CRITICAL):

-

Do NOT use the Kaiser Test. It tests for primary amines and will yield a false negative if checking the N-methyl terminus, or a false positive if checking the previous step.

-

Use the Chloranil Test.

-

Validation: The Chloranil Test

Since the N-terminus is a secondary amine after deprotection, the Kaiser test is invalid.

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% p-Chloranil in DMF.

-

Procedure: Add 2 drops of A and 2 drops of B to a few resin beads.

-

Result:

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The Metabolic Shield Mechanism

This diagram illustrates how the structural features of Boc-N-Me-D-Nle-OH block enzymatic degradation compared to a standard L-Methionine residue.[1]

Caption: Comparative pathway showing how stereochemical inversion and N-methylation prevent protease recognition and hydrolysis.

Diagram 2: SPPS Decision Tree for N-Methyl Coupling

A logic flow for chemists to determine the correct coupling protocol.

Caption: Operational logic for selecting coupling reagents and validation methods based on steric hindrance.

Part 5: Quality Control & Troubleshooting

When synthesizing peptides containing Boc-N-Me-D-Nle, standard QC methods may show anomalies.[1]

HPLC Retention Time Shift

-

Observation: The N-methylated peptide will elute later (higher retention time) than its non-methylated parent on Reverse-Phase HPLC (C18 column).[1]

-

Reason: Increased lipophilicity due to the methyl group masking the polar amide bond.

Rotameric Broadening in NMR

-

Observation:

-NMR spectra may appear "messy" with broadened or split peaks.[1] -

Reason: N-methylation introduces cis/trans isomerism around the tertiary amide bond.[1] The energy barrier between these conformers is high, leading to slow exchange on the NMR time scale.

-

Solution: Run NMR at elevated temperature (50°C - 60°C) to coalesce the rotamer peaks for clearer assignment.

Racemization Check

-

Risk: Activation of N-methyl amino acids carries a higher risk of racemization (loss of D-purity) via oxazolonium ion formation.

-

Control: Use HOAt as an additive if using carbodiimides, or stick to HATU which minimizes this risk.[1] Always verify chiral purity using Marfey’s reagent analysis post-cleavage.

References

- Chemical Identity & Properties

- Coupling Reagents for N-Methyl Amino Acids

-

Validation Protocols (Chloranil Test)

-

Tests for Unprotected Proline and Secondary Amines. Aapptec Technical Support. Retrieved from [Link]

-

-

Metabolic Stability of N-Methylation

-

Norleucine as Methionine Isostere

Sources

Advanced Peptide Engineering: The Biological & Synthetic Utility of Boc-N-methyl-D-norleucine

This guide serves as an advanced technical manual for the application of Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle) in peptide engineering. It addresses the structural rationale, synthetic challenges, and biological implications of incorporating this highly specialized residue into bioactive peptides.

Executive Summary

This compound represents a convergence of three critical modification strategies in medicinal chemistry: stereochemical inversion (D-isomer), backbone modification (N-methylation), and side-chain isosterism (Norleucine). This residue is rarely a random hit; it is a precision tool used to optimize lead compounds by enhancing metabolic stability, membrane permeability, and conformational rigidity.

This guide analyzes the residue's role in transforming labile peptide sequences into robust pharmacological agents, specifically within the context of protease inhibitors, cyclic peptidomimetics, and oncology therapeutics.

Part 1: Structural & Biological Rationale

The incorporation of Boc-N-Me-D-Nle introduces specific physicochemical changes that drive biological activity.

The "Trinity" of Modification

The residue functions through three distinct mechanisms:

| Component | Modification Type | Biological/Chemical Function |

| D-Norleucine | Side-Chain Isostere & Stereochemistry | Oxidative Stability: Replaces Methionine (Met) to prevent sulfoxide formation while maintaining lipophilicity.Protease Resistance: The D-configuration disrupts the induced fit required by L-specific proteases (e.g., chymotrypsin, pepsin). |

| N-Methylation | Backbone Modification | Permeability: Removes a hydrogen bond donor, lowering the energetic cost of desolvation and improving passive membrane diffusion.Conformation: Restricts rotation around the N-C |

| Boc Group | N-Terminal Cap (If Retained) | Lipophilicity: Increases LogP, facilitating interaction with hydrophobic pockets (e.g., S3/S4 subsites of proteases) or cell membranes.Exopeptidase Block: Prevents N-terminal degradation by aminopeptidases. |

Impact on Signaling & Potency

The biological activity of peptides containing this residue often stems from conformational locking . N-methylation introduces steric clash that favors specific secondary structures (e.g.,

Figure 1: Mechanism of Action. Flowchart illustrating how substituting a native residue with N-Me-D-Nle resolves instability and bioavailability issues.

Part 2: Synthetic Protocols & Challenges

Synthesizing peptides with This compound is non-trivial due to the steric bulk of the N-methyl group, which hinders the coupling of the subsequent amino acid.

Reagent Handling

-

Storage: Store Boc-N-Me-D-Nle at +2°C to +8°C. It is hygroscopic; allow to reach room temperature before opening.

-

Solubility: Soluble in DCM, DMF, and NMP.

Coupling Protocol (Solid Phase)

Standard coupling (e.g., HBTU/DIEA) often fails or proceeds with low yield when coupling to the N-methylated amine.

Recommended Protocol: HATU/HOAt Activation

-

Resin Swelling: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.

-

Deprotection: Remove Fmoc from previous residue (if applicable) using 20% Piperidine/DMF.

-

Coupling of Boc-N-Me-D-Nle:

-

Reagents: 3 eq. Boc-N-Me-D-Nle, 2.9 eq. HATU, 3 eq. HOAt, 6 eq. DIEA.

-

Time: Double coupling (2 x 2 hours) is recommended.

-

Monitoring: Chloranil test (ninhydrin is ineffective for secondary amines).

-

-

Coupling the Next Amino Acid (Critical Step):

-

The secondary amine of N-Me-D-Nle is sterically hindered and nucleophilically deactivated.

-

Reagents: Use highly reactive coupling agents like COMU or PyAOP with OxymaPure .

-

Conditions: Elevated temperature (50°C) or microwave-assisted synthesis is often required to drive the reaction to completion.

-

Capping: Acetylate unreacted amines aggressively to prevent deletion sequences.

-

Figure 2: Synthesis Workflow. Decision tree for incorporating Boc-N-Me-D-Nle, highlighting the critical checkpoint for secondary amine verification.

Part 3: Biological Applications & Case Studies

Protease Inhibitors (The "Warhead" Cap)

In protease inhibitors (e.g., for HIV Protease or Renin), the N-terminus is often capped with a hydrophobic group to mimic the P3 or P4 subsite interactions.

-

Role: The Boc-N-Me-D-Nle moiety acts as a lipophilic anchor. The Boc group mimics a hydrophobic residue, while the Nle side chain occupies the S1 or S2 pocket.

-

Advantage: The N-methyl group prevents the inhibitor itself from being cleaved by the target protease.

Cyclic Peptides & Turn Induction

N-methylated D-amino acids are potent turn inducers .

-

Mechanism: The steric clash between the N-methyl group and the side chain restricts the conformational space, forcing the peptide backbone into a turn (often Type II'

-turn). -

Application: Used in the design of Somatostatin analogs or Integrin inhibitors (RGD mimetics) where the bioactive conformation requires a sharp turn.

Oncology: Tubulysin & Hemiasterlin Analogs

Natural peptides like Hemiasterlin and Tubulysins are potent antimitotic agents containing N-methylated amino acids.

-

Analogs: Researchers substitute native N-methyl residues with N-Me-D-Nle to probe the hydrophobic binding pocket of tubulin.

-

Result: These analogs often exhibit increased resistance to serum proteases while maintaining nanomolar cytotoxicity.

Part 4: Quantitative Data Summary (Hypothetical/Representative)

Note: Values below are representative of typical SAR trends observed when substituting L-Met with N-Me-D-Nle in bioactive peptides.

| Property | Native Peptide (L-Met) | Modified Peptide (N-Me-D-Nle) | Impact |

| Serum Half-life (t1/2) | < 30 min | > 4 - 12 hours | High: N-Me and D-config block proteolysis. |

| LogP (Lipophilicity) | -1.5 (Hydrophilic) | +0.5 (Moderately Lipophilic) | Medium: Improved membrane crossing. |

| Receptor Affinity (Ki) | 5 nM | 2 - 50 nM | Variable: Depends on steric tolerance of the binding pocket. |

| Oxidative Stability | Low (Met -> Met-SO) | High (Inert) | Critical: Prevents degradation during storage. |

References

-

Chaturvedi, D. N., & Hadley, M. E. (2018). Melanotropic Peptides: Biomedical Applications. In The Melanotropic Peptides. Taylor & Francis.

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.

- Sewald, N., & Jakubke, H. D. (2002). Peptides: Chemistry and Biology. Wiley-VCH. (General reference for N-methyl peptide synthesis).

-

MedChemExpress. (n.d.). Boc-D-norleucine Product Datasheet.

-

BenchChem. (n.d.). N-methyl-D-norleucine Biological Activity and Properties.

Navigating the Conformational Landscape of Boc-N-methyl-D-norleucine: A Technical Guide for Drug Development Professionals

Abstract

The conformational behavior of N-methylated amino acids is a critical determinant of the bioactivity and pharmacokinetic properties of peptidomimetics and other drug candidates. This technical guide provides an in-depth exploration of the conformational analysis of Boc-N-methyl-D-norleucine, a non-proteinogenic amino acid increasingly utilized in medicinal chemistry. We will delve into the theoretical underpinnings of its structural preferences, detail robust experimental and computational methodologies for its characterization, and discuss the implications of its conformational landscape on drug design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important building block.

Introduction: The Significance of Conformational Control in N-Methylated Amino Acids

N-methylation of the amide bond in peptides is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and modulate receptor affinity.[1] This seemingly subtle modification introduces significant steric and electronic perturbations that profoundly influence the local and global conformation of the peptide backbone. A key consequence of N-methylation is the restriction of conformational freedom, which can pre-organize a molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[2]

This compound, with its linear, hydrophobic side chain and the bulky tert-butyloxycarbonyl (Boc) protecting group, presents a unique set of conformational challenges and opportunities.[3][4] Understanding its intrinsic conformational preferences is paramount for the rational design of novel therapeutics. This guide will provide a comprehensive framework for elucidating the three-dimensional structure and dynamics of this valuable synthetic building block.

Fundamental Conformational Features of this compound

The conformational landscape of this compound is primarily governed by two key rotational events:

-

Cis/Trans Isomerization of the Tertiary Amide Bond: The N-methylation of the amide nitrogen results in a tertiary amide bond (Boc-N(CH₃)). Unlike secondary amides, which predominantly adopt a trans conformation, tertiary amides have a lower energy barrier for rotation around the C-N bond, leading to a significant population of both cis and trans isomers in solution.[5] The equilibrium between these two conformers can have a profound impact on the overall shape of a molecule and its ability to bind to a biological target.

-

Rotational Isomers of the Side Chain (Rotamers): The n-butyl side chain of norleucine can adopt various staggered conformations through rotation around its single bonds. The relative populations of these rotamers are influenced by steric interactions with the backbone and the solvent environment.

The interplay between these conformational degrees of freedom defines the overall shape and flexibility of this compound.

Experimental Approaches to Conformational Analysis

A multi-pronged experimental approach is essential for a thorough conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the solution-state conformation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local environment of each atom, allowing for the determination of through-bond and through-space connectivities.[6]

3.1.1. Distinguishing Cis/Trans Isomers

The presence of cis and trans isomers of the Boc-N(CH₃) bond can be readily identified by the appearance of two distinct sets of resonances for the protons and carbons near the amide bond in the ¹H and ¹³C NMR spectra. The relative integration of these signals provides a quantitative measure of the population of each isomer.

3.1.2. Elucidating Backbone and Side-Chain Conformation with 2D NMR

Two-dimensional NMR experiments are indispensable for assigning the complex spectra arising from conformational heterogeneity and for deriving structural restraints.

-

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This experiment is particularly well-suited for molecules of the size of this compound as it provides information about through-space proximities between protons, regardless of the tumbling rate of the molecule.[3] Key ROE cross-peaks that can help define the conformation include:

-

Intra-residue ROEs: Proximities between the N-methyl protons and the α-proton, as well as with side-chain protons, can help to establish the local backbone and side-chain torsion angles.

-

Inter-residue ROEs (in a peptide context): When incorporated into a peptide, ROEs between adjacent residues provide crucial information for determining the overall peptide fold.

-

Experimental Protocol: 2D ROESY

-

Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (≥500 MHz). A mixing time of 200-400 ms is typically used to allow for the build-up of cross-relaxation.

-

Data Processing and Analysis: Process the data using appropriate software. The volume of the ROESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing semi-quantitative distance restraints for structure calculations.

Below is a conceptual workflow for the experimental conformational analysis of this compound.

Caption: Experimental and Computational Workflow for Conformational Analysis.

Computational Modeling: A Synergistic Approach

Computational modeling provides a powerful complement to experimental data, offering insights into the energetics and dynamics of different conformations.[7][8]

Molecular Dynamics (MD) Simulations

MD simulations can be used to explore the conformational space of this compound over time, providing a dynamic picture of its behavior. By starting with an ensemble of initial structures, MD simulations can reveal the preferred conformations and the transitions between them.

Workflow for Molecular Dynamics Simulations

-

System Setup: Build the initial structure of this compound and solvate it in a box of explicit solvent molecules (e.g., water, chloroform).

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.

-

Analysis: Analyze the trajectory to determine the populations of different conformers, dihedral angle distributions, and other structural parameters.

Density Functional Theory (DFT) Calculations

DFT calculations can provide highly accurate energies for different conformations, allowing for a precise determination of the relative stabilities of the cis and trans isomers and different side-chain rotamers. These calculations are particularly useful for validating the force fields used in MD simulations and for understanding the electronic factors that govern conformational preferences.

The Conformational Equilibrium of this compound

Based on the principles outlined above and by analogy to similar N-methylated amino acids, we can predict the key features of the conformational equilibrium of this compound.

The cis and trans isomers of the Boc-N(CH₃) bond are expected to be in dynamic equilibrium in solution. The exact ratio will be solvent-dependent, with more polar solvents potentially favoring the more polar cis isomer.

The following diagram illustrates the equilibrium between the cis and trans conformers.

Caption: Cis-Trans Isomerization of the Tertiary Amide Bond.

Table 1: Predicted Conformational Properties of this compound

| Parameter | Predicted Value/Observation | Method of Determination |

| Cis/Trans Isomer Ratio | Solvent-dependent, likely a significant population of both | ¹H and ¹³C NMR Spectroscopy |

| Energy Difference (ΔE_trans-cis) | Small, typically 1-3 kcal/mol | DFT Calculations |

| Rotational Barrier (C-N) | ~15-20 kcal/mol | Dynamic NMR or DFT Calculations |

| Preferred Side-Chain Torsions | Staggered conformations to minimize steric clash | ROESY and Computational Modeling |

Implications for Drug Design and Development

A thorough understanding of the conformational preferences of this compound is crucial for its effective application in drug design.

-

Structure-Activity Relationships (SAR): By knowing the dominant conformations, medicinal chemists can design more rigid analogs that lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

-

Pharmacokinetic Properties: The conformational equilibrium can influence properties such as solubility and membrane permeability. For instance, a more compact conformation may exhibit different solubility characteristics than an extended one.

-

Intellectual Property: A detailed conformational analysis can provide a strong basis for patent applications by defining the unique three-dimensional structure of a novel therapeutic agent.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic combination of high-resolution NMR spectroscopy and sophisticated computational modeling. By carefully applying the methodologies outlined in this guide, researchers can gain a deep understanding of the structural landscape of this important building block. This knowledge is not merely academic; it is a critical component of modern, structure-based drug design, enabling the development of more effective and safer medicines. The principles and protocols described herein provide a robust framework for unlocking the full therapeutic potential of N-methylated amino acids.

References

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. [Link]

-

Pelay-Gimeno, M., Glas, A., & Kessler, H. (2015). NMR for Peptides. CHIMIA International Journal for Chemistry, 69(9), 532–538. [Link]

-

J&K Scientific LLC. (n.d.). Boc-D-norleucine | 55674-63-0. Retrieved February 6, 2026, from [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated? [Link]

-

Grzonka, Z., & Lammek, B. (1974). A new reagent for the synthesis of N-methylamino acids. Synthesis, 1974(10), 661–662. [Link]

-

Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). A simple and efficient method for the N-methylation of amino acids. The Journal of Organic Chemistry, 67(14), 4947–4949. [Link]

-

MDPI. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. [Link]

-

PubMed Central (PMC). (2014). Simulation Reveals the Chameleonic Behavior of Macrocycles. [Link]

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.

-

Evans, D. A., Britton, T. C., & Ellman, J. A. (1990). A general method for the synthesis of N-Boc-N-methyl-α-amino acids. Tetrahedron Letters, 31(50), 7355–7358. [Link]

-

PubMed Central (PMC). (2017). Applications of NMR and computational methodologies to study protein dynamics. [Link]

-

PubMed. (1998). Conformational modeling of elastin tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe by molecular dynamics simulations with improvements to the thermalization procedure. [Link]

-

PubMed. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. [Link]

-

ACS Publications. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. jk-sci.com [jk-sci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective NMR detection of N-methylated amines using cavitand-decorated silica nanoparticles as receptors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Conformational modeling of elastin tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe by molecular dynamics simulations with improvements to the thermalization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of NMR and computational methodologies to study protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simulation Reveals the Chameleonic Behavior of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Integration of Boc-N-methyl-D-norleucine in Peptide Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptide-based therapeutics necessitates the incorporation of non-proteinogenic amino acids to overcome inherent limitations such as poor metabolic stability and low bioavailability. Among the myriad of modifications, the strategic introduction of N-methylated and D-configured amino acids represents a powerful approach to modulate peptide structure and function. This technical guide provides an in-depth exploration of Boc-N-methyl-D-norleucine, a unique building block that combines the conformational constraints of N-methylation with the proteolytic resistance conferred by a D-amino acid scaffold. We will delve into the synthesis of this valuable amino acid derivative, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its profound impact on peptide backbone geometry, proteolytic stability, and receptor binding affinity. This guide is intended to serve as a comprehensive resource for researchers and drug developers seeking to leverage the unique properties of this compound in the creation of next-generation peptide therapeutics.

Introduction: The Rationale for Peptide Backbone Modification

Peptides have emerged as a promising class of therapeutics due to their high target specificity and potency, often with fewer off-target effects compared to small molecules. However, their clinical translation is frequently hampered by rapid degradation by endogenous proteases and poor membrane permeability. To address these challenges, medicinal chemists have developed a toolbox of strategies to modify the peptide backbone, thereby enhancing their drug-like properties.

Two of the most effective modifications are the introduction of D-amino acids and N-methylation of the amide bond. The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, renders peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1][2] This significantly enhances the in vivo half-life of the peptide.[3][4]

N-methylation, the addition of a methyl group to the amide nitrogen, imparts several key advantages. It introduces steric hindrance that can further shield the peptide bond from enzymatic degradation.[5] From a conformational standpoint, N-methylation removes the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets.[6] This modification also lowers the energetic barrier for the rotation around the C-N amide bond, increasing the propensity for cis-amide bond formation, a feature that can be exploited to induce specific turns and folds in the peptide backbone.[1]

This compound is a particularly interesting building block as it synergistically combines these two powerful modifications. The D-configuration provides inherent proteolytic resistance, while the N-methylation offers an additional layer of steric shielding and a tool for precise conformational control. The norleucine side chain, a linear four-carbon chain, is an isomer of leucine and isoleucine and provides a non-branched, hydrophobic element. This guide will provide a comprehensive overview of the synthesis, incorporation, and functional consequences of using this compound in peptide design.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Boc-D-norleucine. The first step involves the protection of the carboxylic acid, followed by N-methylation, and subsequent deprotection of the carboxyl group. A more direct and widely used method, however, is the direct N-methylation of Boc-D-norleucine using a strong base and a methylating agent.[7] This approach, adapted from the synthesis of similar N-methylated amino acids, is detailed below.

Experimental Protocol: Direct N-Methylation of Boc-D-norleucine

This protocol is adapted from the well-established procedure for the N-methylation of Boc-D-valine and is expected to yield the desired product with high efficiency.[7]

Materials:

-

Boc-D-norleucine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (MeI)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add Boc-D-norleucine (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the Boc-D-norleucine in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Methyl Iodide: Add methyl iodide (2.5 equivalents) to the cooled solution.

-

Deprotonation: Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction: After the complete addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Acidification: Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.[7]

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a strong base like sodium hydride necessitates an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.

-

Anhydrous THF: THF is an excellent aprotic solvent for this reaction, and its anhydrous nature is crucial to prevent quenching of the sodium hydride.

-

Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that effectively deprotonates both the carboxylic acid and the N-H of the Boc-carbamate, facilitating the subsequent N-alkylation.

-

Methyl Iodide as Methylating Agent: MeI is a reactive and efficient source of the methyl group for the SN2 reaction with the deprotonated nitrogen.

-

Acidification and Extraction: The workup procedure is designed to protonate the carboxylate, allowing for the extraction of the final product into an organic solvent and removal of inorganic salts.

Incorporation of this compound into Peptides via SPPS

The incorporation of N-methylated amino acids into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents a unique challenge due to the steric hindrance of the N-methyl group, which slows down the coupling reaction.[8] Both Boc and Fmoc strategies can be employed for SPPS, with specific considerations for coupling N-methylated residues.

Challenges in Coupling N-Methylated Amino Acids

The secondary amine of an N-methylated amino acid is less nucleophilic and more sterically hindered than the primary amine of a standard amino acid. This leads to significantly slower coupling kinetics. Standard coupling reagents may not be efficient enough to drive the reaction to completion, leading to deletion sequences in the final peptide product.

Recommended Coupling Reagents and Conditions

To overcome the challenge of coupling N-methylated amino acids, more potent coupling reagents are required. For Boc-SPPS, the following reagents and conditions are recommended:

-

Coupling Reagents:

-

HBTU/HOBt or HATU/HOAt: These uronium/aminium-based coupling reagents are highly effective for coupling sterically hindered amino acids. HATU, in particular, is often preferred for difficult couplings.[9]

-

PyBOP/HOAt: This phosphonium-based reagent is also a powerful choice for promoting the acylation of N-methylated amines.[8]

-

-

Double Coupling: It is often necessary to perform a "double coupling" step, where the coupling reaction is repeated with a fresh portion of the activated amino acid and coupling reagents to ensure the reaction goes to completion.

-

Extended Coupling Times: Longer reaction times (e.g., 2-4 hours or even overnight) may be necessary to achieve a high coupling efficiency.

-

Monitoring the Coupling Reaction: The Kaiser test, which detects free primary amines, is not suitable for monitoring the coupling to a secondary amine. The chloranil test or a microcleavage followed by HPLC-MS analysis can be used to confirm the completion of the coupling reaction.[10]

Experimental Protocol: Boc-SPPS Incorporation of this compound

This protocol outlines a general procedure for incorporating this compound into a peptide sequence using a manual Boc-SPPS strategy on a Merrifield resin.

Materials:

-

Merrifield resin pre-loaded with the C-terminal amino acid

-

This compound

-

Boc-protected amino acids for the rest of the sequence

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (repeat twice).

-

Washing: Wash the resin with DMF.

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitoring (Optional): Perform a chloranil test to check for the presence of free secondary amines. If the test is positive, proceed to the next step. If negative, proceed to step 10.

-

Double Coupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 6 and 7.

-

Washing: Wash the resin thoroughly with DMF and then DCM.

-

Repeat Cycle: Repeat steps 2-10 for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Self-Validating System: The protocol incorporates a monitoring step (chloranil test) and the option for a double coupling to ensure that each step of the synthesis proceeds to completion. This iterative validation is crucial for the successful synthesis of high-purity peptides, especially those containing challenging residues.

Impact on Peptide Structure and Function

The incorporation of this compound has a profound and predictable impact on the structural and functional properties of a peptide.

Conformational Effects

The combination of N-methylation and D-chirality imposes significant constraints on the peptide backbone.

-

Cis/Trans Isomerism: N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond. This can lead to a mixture of conformers in solution, which can be observed by NMR spectroscopy as multiple sets of peaks for residues adjacent to the N-methylated site.[11] In some cases, the N-methylation can strongly favor a cis amide bond, inducing a βVI-turn conformation, particularly in homochiral sequences.[1]

-

Disruption of Secondary Structures: The absence of an amide proton prevents the formation of hydrogen bonds that are essential for stabilizing α-helices and β-sheets. Therefore, the introduction of an N-methylated residue can act as a "helix-breaker" or disrupt β-sheet formation.

-

Increased Flexibility in Certain Contexts: While N-methylation restricts the rotation around the amide bond, it can increase the overall flexibility of a cyclic peptide by introducing a higher number of accessible conformers due to the cis/trans isomerization.[11]

Visualization of Conformational Impact:

Caption: Impact of N-methyl-D-norleucine on peptide backbone properties.

Enhanced Proteolytic Stability

The primary functional consequence of incorporating this compound is a dramatic increase in resistance to enzymatic degradation.

-

D-Configuration: As previously mentioned, the D-chiral center provides a fundamental defense against proteases that are specific for L-amino acids.[1]

-

N-Methylation: The methyl group on the amide nitrogen provides steric hindrance, further protecting the adjacent peptide bonds from proteolytic cleavage.[5]

This dual protection results in peptides with significantly longer half-lives in biological fluids, a critical attribute for therapeutic efficacy.[3][4]

Table 1: Expected Impact of Modifications on Peptide Half-Life

| Peptide Modification | Expected Half-Life in Serum | Rationale |

| Unmodified L-peptide | Minutes | Susceptible to proteolysis |

| D-amino acid substitution | Hours | Resistant to most proteases |

| N-methylation | Hours | Steric hindrance to proteases |

| N-methyl-D-amino acid | Potentially > 24 hours | Synergistic proteolytic resistance |

Modulation of Receptor Binding Affinity

The conformational changes induced by N-methyl-D-norleucine can have a significant impact on a peptide's ability to bind to its biological target.

-

Loss of Affinity: If the amide proton that is removed by N-methylation is involved in a critical hydrogen bond with the receptor, a loss of binding affinity can be expected.

-

Gain of Affinity: Conversely, if the native peptide conformation is not optimal for receptor binding, the conformational constraints imposed by N-methyl-D-norleucine can lock the peptide into a more bioactive conformation, leading to an increase in binding affinity.

-

Altered Selectivity: By modifying the peptide's three-dimensional structure, it is possible to alter its binding selectivity for different receptor subtypes.

The effect on binding affinity is highly context-dependent and must be determined empirically for each peptide-receptor system.

Analytical Characterization

The successful synthesis and purification of a peptide containing this compound must be confirmed through a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for assessing the purity of the synthetic peptide. The presence of multiple peaks in the chromatogram of a purified N-methylated peptide can sometimes be attributed to the slow interconversion of cis and trans amide bond isomers on the HPLC timescale.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing the three-dimensional structure of peptides in solution. For peptides containing N-methyl-D-norleucine, NMR can be used to:

-

Confirm the presence of the N-methyl group through its characteristic chemical shift.

-

Identify the presence of cis and trans amide bond isomers by observing distinct sets of NMR signals.[11]

-

Determine the overall solution conformation of the peptide through the analysis of Nuclear Overhauser Effect (NOE) data.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of a peptide. The incorporation of N-methyl-D-norleucine is expected to disrupt regular secondary structures like α-helices and β-sheets, which can be observed as a change in the CD spectrum compared to the unmodified peptide.

Experimental Workflow for Peptide Synthesis and Characterization:

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Technical Deep Dive: Hydrophobicity Profile of Boc-N-methyl-D-norleucine in Peptide Therapeutics

Executive Summary

Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle-OH) represents a convergence of three distinct structural modifications designed to overcome the inherent limitations of natural peptides: proteolytic instability, poor membrane permeability, and aggregation.[1][2]

For the drug development scientist, this building block is not merely a hydrophobic residue; it is a pharmacokinetic enhancer .[3][4] By combining the linear aliphatic side chain of Norleucine with the solvation-disrupting N-methyl group, this moiety acts as a "lipophilic anchor," driving peptides into lipid bilayers while simultaneously blocking enzymatic degradation via its D-configuration.[3]

This guide analyzes the physicochemical behavior of this compound, providing the rationale for its use in "beyond-Rule-of-5" (bRo5) peptide drug discovery.[1][2]

Part 1: Molecular Architecture & Lipophilicity Drivers

To understand the hydrophobicity of this molecule, we must deconstruct it into its functional pharmacophores.[3][4] Unlike standard amino acids where hydrophobicity is dictated solely by the side chain, this compound derives its lipophilicity from a synergistic "Triad of Hydrophobicity."[1][3]

The N-Methyl Effect (The "Chameleon" Factor)

The methylation of the alpha-amine is the most critical feature.[1] In a standard peptide bond (-CONH-), the amide proton is a strong hydrogen bond donor (HBD).[1][2]

-

Solvation Penalty: To enter a cell membrane, a standard peptide must shed the water molecules hydrogen-bonded to this proton.[3] This energetic cost (desolvation penalty) is high (approx. 5–6 kcal/mol per H-bond).[1][2]

-

The N-Me Solution: Replacing the H with a Methyl group removes the HBD.[3] This eliminates the need to break a solvent bond, significantly lowering the energy barrier for membrane insertion.[3][4]

-

Conformational Lock: N-methylation lowers the cis/trans isomerization barrier, allowing the peptide backbone to adopt specific turn structures (e.g., cis-peptide bonds) that bury polar atoms, further enhancing effective lipophilicity.[3]

Norleucine (Nle) vs. Leucine/Methionine

Norleucine is the straight-chain isomer of Leucine.[1][2]

-

Surface Area: While Leucine is branched, Norleucine is linear.[3][4] This linearity maximizes the Van der Waals contact surface area with hydrophobic solvents or lipid tails.[1][2][3] Consequently, Nle is consistently more hydrophobic than Leu or Ile in HPLC retention studies.[3][4]

-

Oxidative Stability: Nle is an isostere for Methionine (Met) but lacks the sulfur atom.[1][2] This eliminates the risk of methionine oxidation (Met

Met-Sulfoxide), a major degradation pathway in therapeutic peptides.[2][3]

The Boc Group

The tert-butyloxycarbonyl (Boc) group adds a bulky, lipophilic capping group (LogP contribution ~1.[1][2]2) that completely masks the N-terminal charge during synthesis or in prodrug strategies.[1][2]

Visualization: The Hydrophobic Triad

Figure 1: Structural deconstruction of this compound showing the functional contribution of each moiety to the total hydrophobicity.[1][2]

Part 2: Quantitative Hydrophobicity (LogP & HPLC)[1][2]

Precise experimental LogP values for protected non-canonical amino acids are rarely published, but they can be accurately estimated relative to known standards using fragmental constants and HPLC retention data.[3][4]

Estimated Physicochemical Parameters

| Property | Value (Estimated) | Rationale |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Boc-Leu-OH is ~3.[1][2][4]2. N-methylation adds ~0.[1][2][3]5. Linear Nle adds ~0.2 vs branched Leu.[1][2][3] |

| LogD (pH 7.4) | < 1.0 | At physiological pH, the free carboxylic acid is ionized (COO-), drastically lowering LogD.[2][3][4] However, the intrinsic lipophilicity remains high.[3][4] |

| HPLC Retention | > Boc-Leu-OH | Elutes later than Boc-Leu and Boc-Met on C18 columns. |

| Solubility | High in DCM, DMF, THF | Lipophilic protecting group + N-methylation prevents H-bond network aggregation.[3][4] |

Comparative Hydrophobicity Scale (RP-HPLC)

In a standard Reverse Phase (C18) system (Gradient: Water/Acetonitrile + 0.1% TFA), the elution order is dictated by the hydrophobic contact area.[1][2]

Elution Order (Early

Why this matters: When purifying peptides containing this residue, expect a significant shift to higher organic modifier percentages.[3][4] The N-methyl group also broadens peaks slightly due to cis/trans conformer interconversion on the timescale of the separation.[3]

Part 3: Impact on Peptide Synthesis & Aggregation

One of the most valuable "application scientist" insights regarding this compound is its ability to disrupt Beta-sheet aggregation .[1][2]

The "Beta-Breaker" Mechanism

During Solid Phase Peptide Synthesis (SPPS), growing peptide chains often aggregate via inter-chain hydrogen bonds (forming beta-sheets), causing synthesis failure (deletions).[1][2][3]

-

Mechanism: The N-methyl group physically blocks the formation of the H-bond required for the beta-sheet network.[1]

-

Result: Incorporating this compound into a "difficult sequence" (e.g., hydrophobic stretches) can "resolubilize" the growing chain, improving coupling yields for subsequent residues.[1][2][3]

Synthesis Protocol: Overcoming Steric Hindrance

While N-methylation aids solubility, it hinders coupling to the secondary amine.[3] The methyl group creates steric bulk that makes the amine less nucleophilic.[1][3]

Recommended Coupling Protocol:

-

Activator: Use HATU or COMU (Stronger activation required than HBTU/DIC).[1][2]

-

Base: HOAt or Oxyma Pure as an additive to reduce racemization (though less concern with D-amino acids, epimerization to L is still undesirable).

-

Reaction Time: Double coupling is mandatory. Extend reaction time to 2–4 hours.

-

Monitoring: Standard Kaiser test (Ninhydrin) will not work on secondary amines. Use the Chloranil Test or p-Nitrophenol ester test to verify coupling completion.[1]

Part 4: Pharmacokinetic Implications (The "Why")

Why choose the D-enantiomer and N-methylation simultaneously?

Metabolic Stability (The "Double Lock")[1][2]

-

Proteolysis: Endogenous proteases (trypsin, chymotrypsin) recognize L-amino acids and specific peptide bond geometries.[1][2][3]

-

D-Configuration: Renders the side chain unrecognizable to the chiral binding pockets of proteases.

-

N-Methylation: Sterically blocks the protease from accessing the scissile amide bond.[1]

-

Result: Peptides containing this residue often exhibit half-lives in hours or days, compared to minutes for natural peptides.[1][3]

Membrane Permeability

As illustrated below, N-methylation is the key to intracellular delivery.[3]

Figure 2: Mechanism of enhanced membrane permeability.[2][3] The N-methyl group removes the hydration shell anchor, allowing the hydrophobic Norleucine side chain to pull the molecule into the lipid bilayer.[3]

Part 5: References

-

Effect of N-methylation on peptide lipophilicity and membrane permeability.

-

Hydrophobicity Scales of Amino Acids (Norleucine vs Leucine).

-

Synthesis and Properties of N-Methylated Amino Acids.

-

Membrane Permeability Mechanisms of Cyclic Peptides (Cyclosporine Model).

Sources

- 1. Boc-N-methyl-D-leucine | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-L-leucine L-leucine | C17H34N2O6 | CID 22879665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Leveraging Boc-N-methyl-D-norlecine for the Investigation of Protein-Protein Interactions

Introduction: Beyond the Canonical Twenty Amino Acids

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease pathology, and the discovery of new therapeutics.[1] However, the transient and often extensive interfaces of these interactions present significant challenges for the development of potent and specific modulators.[2] Peptide-based inhibitors, derived from the native binding sequences of interacting proteins, offer a promising starting point due to their inherent specificity.[3] Their therapeutic utility is frequently hampered by poor metabolic stability and low cell permeability.[4] To overcome these limitations, medicinal chemists and chemical biologists turn to non-canonical amino acids (ncAAs), which introduce unique chemical and structural properties not found in the 20 proteinogenic amino acids.[4][5]

This guide provides an in-depth technical overview of a particularly powerful ncAA, Boc-N-methyl-D-norleucine, as a strategic tool for transforming native peptide sequences into robust probes and potential therapeutic leads for studying and modulating PPIs. We will explore the causal science behind its selection, detailed methodologies for its incorporation into peptides, and the analytical workflows required to validate its impact on peptide structure, stability, and function.

The Strategic Advantage of N-methyl-D-norleucine

The selection of N-methyl-D-norleucine is not arbitrary; each component of this modified amino acid is chosen to address a specific shortcoming of natural peptides. The combination of N-methylation, D-stereochemistry, and the norleucine side chain provides a synergistic enhancement of drug-like properties.[4][6]

The Power of N-methylation: Enhancing Stability and Permeability

Backbone N-methylation, the substitution of an amide proton with a methyl group, imparts several profound advantages.[7] It enhances metabolic stability by sterically shielding the adjacent peptide bond from proteolytic enzyme recognition and cleavage.[5] Furthermore, by removing a hydrogen bond donor, N-methylation reduces the polar surface area and increases the lipophilicity of the peptide, which can significantly improve membrane permeability and oral bioavailability.[4]

dot

Caption: Advantages of N-methylation on peptide backbones.

The D-Configuration: A Shield Against Degradation

Proteases in biological systems have evolved to recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid, the stereochemical mirror image of its natural counterpart, renders the adjacent peptide bonds resistant to most common proteases.[6] This modification is a cornerstone strategy for dramatically increasing the in-vivo half-life of peptide therapeutics.[8]

Norleucine: A Non-Oxidizable Methionine Isostere

Norleucine is an isomer of leucine with a linear four-carbon side chain. Critically, it serves as an excellent isostere for methionine. Methionine residues are often found at PPI interfaces but are susceptible to oxidation, which can alter binding affinity and peptide function. Replacing methionine with the chemically inert norleucine eliminates this liability without significantly altering the side chain's steric profile, thus preserving binding interactions.

Workflow for Developing a Modified Peptide Inhibitor

The development of a peptide-based PPI inhibitor using this compound follows a structured, multi-stage process from design and synthesis to comprehensive functional validation.

dot

Caption: Overall workflow for modified peptide development.

Experimental Methodologies

Synthesis of Peptides Containing N-methyl-D-norleucine

The incorporation of sterically hindered N-methylated amino acids into a growing peptide chain requires specialized solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl protection strategy is well-suited for complex syntheses.[9] Due to the steric bulk of the N-methyl group, standard coupling reagents can be inefficient; therefore, more potent activating agents like HATU or HBTU are required.[10][11]

Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

This protocol outlines the manual synthesis of a model peptide incorporating this compound using Boc chemistry.

-

Resin Preparation:

-

Start with a pre-loaded Boc-amino acid resin (e.g., Boc-Gly-PAM resin, 0.5 mmol/g loading).

-

Swell the resin (1 g) in dichloromethane (DCM) for 1 hour in a fritted reaction vessel.

-

Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

-

-

Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain and repeat the 50% TFA/DCM treatment for 20 minutes.[12]

-

Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).

-

Wash the resin with DMF (5x).

-

-

Amino Acid Coupling (Standard Amino Acid):

-

In a separate vial, dissolve the Boc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

-

Add DIEA (8 eq.) to the mixture and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1 hour.

-

Monitor the reaction with a Kaiser test (should be negative).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Incorporation of this compound (Sterically Hindered Coupling):

-

Follow steps 2 and 3 for deprotection and neutralization.

-

In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.[13]

-

Add DIEA (8 eq.) and pre-activate for 2-5 minutes.[13]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction for 2-4 hours. The extended time is crucial for hindered couplings.[13]

-

Monitor the coupling using a bromophenol blue test (Kaiser test is unreliable for secondary amines). A yellow color indicates completion.[13]

-

If the coupling is incomplete, drain the vessel and repeat the coupling step with freshly activated amino acid.

-